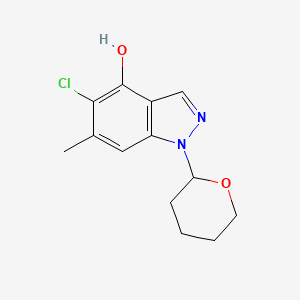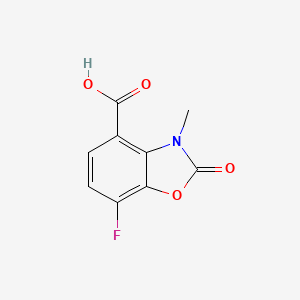![molecular formula C20H29BF2N4O B12976454 N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP FL amine, also known as 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium chloride, is an amino derivative of the borondipyrromethene dye. This compound is notable for its high water solubility and is primarily used in the FAM (fluorescein) channel due to its excellent fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP FL amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure.
Industrial Production Methods
Industrial production of BDP FL amine involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
BDP FL amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids and activated NHS esters to form amide bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Carboxylic Acids and NHS Esters: These reagents are commonly used for amide bond formation with the amine group of BDP FL amine.
Solvents: The compound is soluble in DMSO, DMF, methanol, and water, which are often used as solvents in its reactions.
Major Products Formed
The primary products formed from reactions involving BDP FL amine are typically amide derivatives, which retain the fluorescent properties of the parent compound .
Scientific Research Applications
BDP FL amine is widely used in various scientific research fields due to its fluorescent properties:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.
Industry: Applied in the development of fluorescent dyes and markers for industrial applications.
Mechanism of Action
BDP FL amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (503 nm) and emits light at a different wavelength (509 nm), making it highly useful for fluorescence-based applications. The amine group allows for easy conjugation with other molecules, facilitating its use in labeling and imaging .
Comparison with Similar Compounds
BDP FL amine is part of the borondipyrromethene dye family, which includes several similar compounds:
BODIPY FL Dye: Similar in structure and fluorescence properties but may differ in solubility and specific applications.
BODIPY TMR Dye: Another borondipyrromethene derivative used in different fluorescence channels.
BODIPY 630/650 Dye: Used for applications requiring different excitation and emission wavelengths.
BDP FL amine stands out due to its high water solubility and suitability for the FAM channel, making it a versatile and valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C20H29BF2N4O |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C20H29BF2N4O/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28) |
InChI Key |
XESWEXDAPXALAA-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)







